Ethopabate
Overview
Description
Ethopabate is an almost odorless white to pale reddish white powder . It is a coccidiostat used in poultry . It is freely soluble in chloroform, soluble in methanol or ethanol, very slightly soluble in ether, and practically insoluble in water .
Molecular Structure Analysis
The molecular formula of Ethopabate is C12H15NO4 . It has an average mass of 237.252 Da and a monoisotopic mass of 237.100113 Da .
Physical And Chemical Properties Analysis
Ethopabate has a molecular weight of 237.25 g/mol . It is almost odorless, white to pale reddish white powder . It is freely soluble in chloroform, soluble in methanol or ethanol, very slightly soluble in ether, and practically insoluble in water .
Scientific Research Applications
Spectrofluorimetric Analysis
- Detection and Residue Analysis : Ethopabate has been analyzed using a spectrofluorimetric method for its presence in veterinary formulations and its residues in chicken muscles and liver. This method is significant due to its high sensitivity and simplicity, providing a rectilinear fluorescence-concentration plot over a specific range. The method is environmentally friendly as it doesn't use organic solvents, aligning with the principles of 'green' chemistry (Nasr & Shalan, 2014).
Chromatographic Methods
- High-Performance Liquid Chromatography (HPLC) : Several studies have developed HPLC methods with UV detection for determining ethopabate residues in poultry liver. These methods are characterized by their sensitivity, precision, and comprehensive validation according to international guidelines (Granja et al., 2008).
Enzyme-Linked Immunosorbent Assay (ELISA)
- Residue Monitoring : An indirect competitive ELISA has been developed for rapid monitoring of ethopabate residues in chicken muscle and liver. This method is advantageous due to its simplicity, cost-effectiveness, and ability to detect ethopabate residues with high specificity and sensitivity (Li et al., 2017).
Anticoccidial Efficacy
- Effectiveness Against Eimeria Strains : Research has been conducted to evaluate the coccidiostatic activity of ethopabate against various strains of Eimeria, a genus of parasites that causes coccidiosis in poultry. The studies have found varying degrees of sensitivity and resistance among different Eimeria strains to ethopabate, highlighting the drug's specific effectiveness in treating coccidiosis (Joyner & Norton, 1972).
Stability and Quality Control
- Stability-Indicating Methods : Research has focused on developing stability-indicating methods for the simultaneous determination of ethopabate and other compounds in veterinary formulations. These methods are essential for ensuring the quality and stability of veterinary pharmaceuticals (Baker et al., 2019).
Molecular Imprinting Techniques
- Selective Extraction from Chicken Tissue : A study has developed a molecularly imprinted polymer for ethopabate, aiming for selective solid-phase extraction of the compound from chicken tissue. This approach is significant for its high selectivity and efficiency in analyzing ethopabate residues (Khorrami & Edrisi, 2010).
Safety And Hazards
Future Directions
While specific future directions for Ethopabate are not explicitly mentioned in the available resources, it continues to be used as a coccidiostat in poultry . Its use and potential misuse leading to residues in edible animal tissues present a potential health risk to consumers , indicating a need for continued monitoring and research.
Relevant Papers
One relevant paper discusses the development of an indirect competitive enzyme-linked immunosorbent assay for screening Ethopabate residue in chicken muscle and liver . Another paper discusses the presence of Ethopabate in commercial poultry feeds .
properties
IUPAC Name |
methyl 4-acetamido-2-ethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVWOKSKFSBNGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046264 | |
Record name | Ethopabate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethopabate | |
CAS RN |
59-06-3 | |
Record name | Ethopabate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethopabate [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethopabate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-acetamido-2-ethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHOPABATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4X3L6068O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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